molecular formula C20H16N4O4S B2924438 6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-91-9

6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2924438
CAS RN: 852134-91-9
M. Wt: 408.43
InChI Key: BCBTXOXENLUTJM-UHFFFAOYSA-N
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Description

The compound “6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a derivative of the imidazo[2,1-b][1,3]thiazole class . These compounds have been reported to possess diverse pharmacological properties such as anticancer, antitubercular, antibacterial, antifungal, anticonvulsant, analgesic, antisecretory, anti-inflammatory, cardiotonic, diuretic, and herbicidal activities .


Synthesis Analysis

The synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles, which are structurally similar to the requested compound, has been reported . The method involves microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .

Scientific Research Applications

Immunological Modulation

Imidazo[2,1-b]thiazoles, including compounds with structural similarities to 6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, have been studied for their in vitro immunological effects, particularly on the modulation of the expression of human T trypsinized lymphocytes by the CD2 receptor. These compounds have shown a positive efficacy index in an E-rosette-forming-cell test, suggesting a potential regeneration effect on the expression of CD2 receptors. The study indicates that structural parameters such as an aryl moiety on C-6 with methoxy or nitro groups and an ethyl ester on C-3 are favorable for immunomodulatory activity (Harraga et al., 1994).

Antimicrobial and Antifungal Activities

A new series of derivatives, including compounds structurally related to the specified chemical, have been synthesized and tested for their antimicrobial and antifungal activities. These studies assessed the compounds' effectiveness against various bacterial and fungal strains, revealing that some derivatives displayed appreciable activity at specific concentrations. Such research highlights the potential of these compounds in developing new antimicrobial agents (Chandrakantha et al., 2014).

Synthesis and Chemical Characterization

Research into the synthesis and chemical characterization of imidazo[2,1-b][1,3]thiazole derivatives, including methods for obtaining various substituted versions of these compounds, plays a crucial role in exploring their scientific applications. Studies have detailed the synthesis processes, structural elucidation, and spectral data analysis, providing foundational knowledge for further exploration of these compounds in various fields of chemistry and biology (Umesha Kundapur et al., 2012).

Anti-inflammatory Potential

The anti-inflammatory potential of 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles, derived from the methoxy counterparts, has been investigated through their effects on in vitro neutrophil activation. These compounds were evaluated for their ability to inhibit various neutrophil functions, such as locomotion, superoxide generation, and lysozyme degranulation, induced by chemoattractants and agonists. Some derivatives demonstrated significant inhibitory effects, indicating their potential as anti-inflammatory agents (Andreani et al., 2000).

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of coenzyme A in Mycobacterium tuberculosis

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A, a co-factor involved in numerous biochemical pathways, including the citric acid cycle and fatty acid metabolism . The disruption of these pathways can lead to a decrease in energy production and other downstream effects that are detrimental to the bacterium’s survival and growth.

Pharmacokinetics

In silico admet prediction has been carried out for this compound . The impact of these properties on the compound’s bioavailability and overall pharmacokinetics would need to be evaluated through further studies.

Result of Action

The compound has shown significant in vitro antitubercular activity, with IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . It also displayed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line . These results suggest that the compound’s action leads to the inhibition of Mycobacterium tuberculosis growth.

properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-12-18(19(25)21-14-4-3-5-15(10-14)24(26)27)29-20-22-17(11-23(12)20)13-6-8-16(28-2)9-7-13/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBTXOXENLUTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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